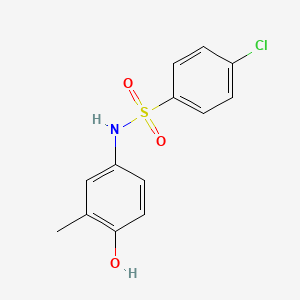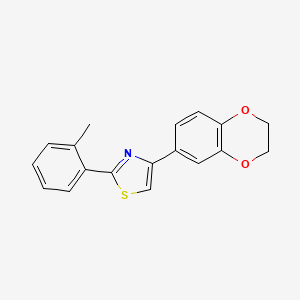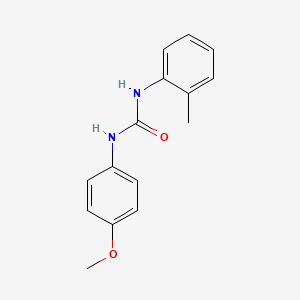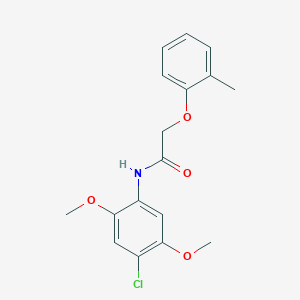
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity, thereby reducing inflammation and pain.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the selective inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib binds to the active site of COX-2 enzyme and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide are well-documented. It has been shown to reduce inflammation and pain in various animal models and human clinical trials. Celecoxib also exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide in lab experiments include its high purity, stability, and selectivity towards COX-2 enzyme activity. It also exhibits low toxicity and minimal side effects, making it a safe and effective tool for studying various biological processes. However, the limitations of using Celecoxib in lab experiments include its high cost and limited availability, which may limit its widespread use.
Future Directions
There are several future directions for the research and development of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide. Some of the potential areas of application include the development of novel therapeutics for cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, Celecoxib can be used as a tool for studying various biological processes, including inflammation, pain, and platelet aggregation. Further research is needed to explore the full potential of this compound and its derivatives in various fields of science and medicine.
Synthesis Methods
The synthesis of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the reaction between 4-hydroxy-3-methylbenzenesulfonamide and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields high purity of the desired product.
Scientific Research Applications
The scientific research application of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is vast and diverse. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
properties
IUPAC Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSVSZFMRTDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)

![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)